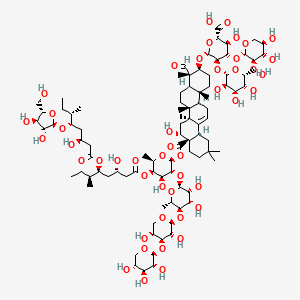

QS-21-Xyl

説明

特性

CAS番号 |

250643-56-2 |

|---|---|

分子式 |

C92H148O46 |

分子量 |

1990.1 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C92H148O46/c1-13-35(3)46(126-54(102)25-40(97)24-47(36(4)14-2)127-82-64(112)59(107)49(30-94)128-82)23-39(96)26-55(103)131-71-38(6)125-84(75(67(71)115)136-81-66(114)61(109)70(37(5)124-81)132-80-69(117)72(45(100)33-123-80)133-78-62(110)56(104)43(98)31-121-78)138-86(120)92-22-21-87(7,8)27-42(92)41-15-16-51-88(9)19-18-53(89(10,34-95)50(88)17-20-90(51,11)91(41,12)28-52(92)101)130-85-76(137-83-65(113)60(108)58(106)48(29-93)129-83)73(68(116)74(135-85)77(118)119)134-79-63(111)57(105)44(99)32-122-79/h15,34-40,42-53,56-76,78-85,93-94,96-101,104-117H,13-14,16-33H2,1-12H3,(H,118,119)/t35-,36-,37-,38+,39-,40-,42-,43+,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61-,62+,63+,64+,65+,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,78-,79-,80-,81-,82+,83-,84-,85+,88-,89-,90+,91+,92+/m0/s1 |

InChIキー |

ZGCXBEZHDLUWPW-VWCXZNQNSA-N |

異性体SMILES |

CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O |

正規SMILES |

CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of QS-21-Xyl: A Technical Guide for Researchers

An In-depth Examination of a Potent Saponin Adjuvant

QS-21, a complex triterpene glycoside extracted from the bark of the Chilean soap bark tree, Quillaja saponaria, has garnered significant attention in the field of vaccinology for its potent adjuvant properties. This technical guide focuses on the chemical structure of a principal isomeric component of QS-21, known as QS-21-Xyl. This document provides a detailed overview of its molecular architecture, relevant physicochemical data, its mechanism of action as an immune adjuvant, and key experimental methodologies for its study.

Molecular Structure of this compound

QS-21 is not a single molecular entity but rather a mixture of closely related isomers. The two primary constituents are QS-21-Api and this compound, which differ only in the terminal sugar residue of a linear tetrasaccharide chain.[1] this compound is characterized by the presence of a D-xylopyranose (D-Xylp) unit at this terminus.

The intricate structure of this compound can be dissected into four principal domains:

-

A Triterpene Core: The aglycone foundation of this compound is quillaic acid, a pentacyclic triterpenoid.[2][3] This hydrophobic core is a key structural feature of the saponin.

-

A Branched Trisaccharide Moiety: Attached to the C3 position of the quillaic acid core is a branched trisaccharide.[2][3]

-

A Linear Tetrasaccharide Chain: A linear tetrasaccharide is linked to the C28 position of the triterpene.[2][3] It is at the terminus of this chain that the characteristic xylose residue of this compound is located.

-

A Branched Acyl Chain: A unique, branched acyl chain is attached to the central fucose residue of the linear tetrasaccharide.[2][3] This lipid component is crucial for the molecule's immunostimulatory activity.

The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid.[4]

Physicochemical and Spectroscopic Data

The complex nature of this compound necessitates a range of analytical techniques for its characterization. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in its identification and structural elucidation.[5][6]

| Property | Value | Source |

| Molecular Formula | C92H148O46 | [4] |

| Molecular Weight | 1990.1 g/mol | [4] |

| Monoisotopic Mass | 1988.9241772 Da | [4] |

| ¹H NMR | Key signals include a peak at 9.33 ppm corresponding to the C23 aldehyde proton. | [7] |

| MS/MS Fragmentation | A characteristic precursor ion [M-H]⁻ at m/z 1988.1 is observed in negative mode MS. | [8] |

Mechanism of Action: An Immunological Perspective

This compound, as a key component of the QS-21 adjuvant, exerts its potent immunostimulatory effects through a multi-faceted mechanism that engages both the innate and adaptive immune systems. A central aspect of its activity is the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages.[9][10][11]

This activation, often in synergy with other immunostimulants like monophosphoryl lipid A (MPL A), leads to the release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[10][11] These cytokines play a pivotal role in shaping the subsequent adaptive immune response, promoting the differentiation of T helper cells and stimulating both humoral (Th2) and cell-mediated (Th1) immunity.[1][10] The induction of a robust Th1 response is particularly significant for vaccines targeting intracellular pathogens and for cancer immunotherapy.[1]

Experimental Protocols

The study of this compound involves a range of sophisticated experimental procedures, from its isolation and purification to its total chemical synthesis and analytical characterization.

Isolation and Purification of this compound

This compound is naturally present in the bark of Quillaja saponaria. Its purification is a multi-step process that typically involves:

-

Extraction: The initial step is the aqueous extraction of crude saponins from the powdered bark of Q. saponaria.

-

Preliminary Chromatography: The crude extract is often subjected to preliminary purification using techniques like silica gel chromatography to enrich the saponin fraction.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for separating the complex mixture of saponins. A two-step orthogonal chromatographic process, often employing polar reversed-phase chromatography followed by hydrophilic interaction chromatography (HILIC), has been shown to be effective in isolating QS-21 with high purity (>97%).[8] The separation of the closely related QS-21-Api and this compound isomers is a significant challenge that requires optimized HPLC conditions.[12][13]

Total Synthesis of this compound

The total chemical synthesis of this compound is a complex and lengthy process that has been achieved, providing unambiguous structural confirmation and a source of homogeneous material.[4] The synthesis involves the stereoselective construction of the four key domains and their subsequent assembly. A key step in the synthesis of the linear tetrasaccharide fragment of this compound involves the chemo- and stereoselective dehydrative glycosylation of a protected xylopyranose diol with a rhamnoalcohol.[4] The overall synthesis is a multi-step endeavor, highlighting the formidable challenge of constructing such a complex natural product.[4]

Analytical Characterization

A combination of analytical techniques is essential for the structural confirmation and purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both the purification and analytical assessment of this compound.[5][6] Reversed-phase columns are commonly used to separate QS-21 isomers and their degradation products.

-

Mass Spectrometry (MS): High-resolution tandem mass spectrometry (HR-MS/MS) is crucial for determining the exact mass and for structural elucidation through fragmentation analysis.[6][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D NMR spectroscopy are indispensable for the complete structural assignment of the complex oligosaccharide and triterpene moieties of this compound.[7][14]

Conclusion

This compound stands as a testament to the chemical complexity and potent biological activity found in natural products. Its intricate molecular architecture, characterized by distinct triterpene, oligosaccharide, and acyl domains, underpins its remarkable ability to potentiate the immune response. A thorough understanding of its chemical structure, mechanism of action, and the experimental methodologies for its study is paramount for its continued development and application in next-generation vaccines and immunotherapies. The ongoing research into the synthesis of simplified and more stable analogs of QS-21 holds promise for the development of even more effective and accessible vaccine adjuvants in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Preclinical Evaluation of QS-21 Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of QS-21-Xylose: Establishment of the Immunopotentiating Activity of Synthetic QS-21 Adjuvant with a Melanoma Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify QS-21 Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. api.unil.ch [api.unil.ch]

- 13. QS-21 Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes | Springer Nature Experiments [experiments.springernature.com]

- 14. Structure of the saponin adjuvant QS-21 and its base-catalyzed isomerization product by 1H and natural abundance 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Mechanism of Action of QS-21-Xyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QS-21, a saponin adjuvant purified from the bark of Quillaja saponaria, is a potent immunostimulant used in several licensed and investigational vaccines. It is comprised of two principal isomers, QS-21-Api and QS-21-Xyl, which differ by a terminal sugar moiety. This guide focuses on the in vivo mechanism of action of the less abundant isomer, this compound. While much of the existing literature pertains to the QS-21 mixture, this document synthesizes the available data on the purified synthetic this compound, highlighting its capacity to induce robust humoral and cellular immune responses. We will delve into its interaction with the innate immune system, particularly the activation of the NLRP3 inflammasome, and provide detailed experimental protocols and quantitative data from preclinical studies.

Core Mechanism of Action: A Two-Signal Hypothesis

The adjuvant activity of this compound, much like its apiose counterpart, is predicated on its ability to stimulate a multifaceted immune response. The current understanding of its mechanism of action revolves around two key areas: the induction of a balanced T-helper 1 (Th1) and T-helper 2 (Th2) response, and the activation of antigen-presenting cells (APCs) through innate immune pathways.

Induction of Humoral and Cellular Immunity

This compound is a potent inducer of both humoral (antibody-mediated) and cellular immunity. In preclinical models, it has been shown to significantly enhance antigen-specific antibody titers, including both IgM and various IgG isotypes.[1][2] The generation of a balanced Th1/Th2 response is a hallmark of QS-21 adjuvants.[3] A Th1-biased response is characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), leading to the activation of cytotoxic T-lymphocytes (CTLs), which are crucial for clearing virally infected cells and tumor cells. The Th2 response, on the other hand, is critical for B-cell activation and the production of neutralizing antibodies. The acyl chain of QS-21 has been identified as a critical structural component for the induction of a potent Th1 response.[3]

Activation of Antigen-Presenting Cells and the NLRP3 Inflammasome

The immunostimulatory effects of this compound are initiated by its interaction with APCs, such as dendritic cells (DCs) and macrophages. It is proposed that QS-21 facilitates the uptake and processing of co-administered antigens by these cells.[4] A key molecular mechanism underlying the adjuvant activity of QS-21 is the activation of the NLRP3 inflammasome.[5][6] This multi-protein complex, once activated, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] The release of IL-1β and IL-18 is pivotal in driving the subsequent adaptive immune response, particularly the differentiation of Th1 cells. Of note, robust activation of the NLRP3 inflammasome by QS-21 often requires a "priming" signal, frequently provided by a co-administered Toll-like receptor (TLR) agonist, such as monophosphoryl lipid A (MPLA), a TLR4 agonist.[6]

Quantitative In Vivo Data: A Comparative Study

A key study by Ragupathi and colleagues (2010) provides a direct in vivo comparison of the adjuvant activity of synthetic this compound (Sthis compound) and synthetic QS-21-Api (SQS-21-Api) using a GD3-KLH conjugate melanoma vaccine model in C57BL/6 mice. The results demonstrate that both isomers are equally potent in inducing antibody responses.[1]

Table 1: GD3-Specific IgM Antibody Titers in C57BL/6 Mice [1]

| Adjuvant (Dose) | Mean Titer ± SD |

| None | 0 ± 0 |

| Sthis compound (10 µg) | 160 ± 0 |

| Sthis compound (20 µg) | 320 ± 0 |

| Sthis compound (50 µg) | 320 ± 0 |

| SQS-21-Api (10 µg) | 160 ± 0 |

| SQS-21-Api (20 µg) | 320 ± 0 |

| SQS-21-Api (50 µg) | 320 ± 0 |

Table 2: GD3-Specific IgG Antibody Titers in C57BL/6 Mice [1]

| Adjuvant (Dose) | Mean Titer ± SD |

| None | 0 ± 0 |

| Sthis compound (10 µg) | 1280 ± 0 |

| Sthis compound (20 µg) | 2560 ± 0 |

| Sthis compound (50 µg) | 2560 ± 0 |

| SQS-21-Api (10 µg) | 1280 ± 0 |

| SQS-21-Api (20 µg) | 2560 ± 0 |

| SQS-21-Api (50 µg) | 2560 ± 0 |

Table 3: KLH-Specific IgG Antibody Titers in C57BL/6 Mice [1]

| Adjuvant (Dose) | Mean Titer ± SD |

| None | 800 ± 0 |

| Sthis compound (10 µg) | 204,800 ± 0 |

| Sthis compound (20 µg) | 409,600 ± 0 |

| Sthis compound (50 µg) | 409,600 ± 0 |

| SQS-21-Api (10 µg) | 204,800 ± 0 |

| SQS-21-Api (20 µg) | 409,600 ± 0 |

| SQS-21-Api (50 µg) | 409,600 ± 0 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced NLRP3 Inflammasome Activation

The following diagram illustrates the proposed signaling cascade initiated by this compound in an antigen-presenting cell, leading to the production of pro-inflammatory cytokines. This process is often enhanced by a TLR agonist priming step.

Caption: this compound induced NLRP3 inflammasome activation in an APC.

Experimental Workflow for In Vivo Adjuvant Activity Assessment

The following diagram outlines a typical experimental workflow for evaluating the in vivo adjuvant activity of this compound.

Caption: A typical workflow for assessing this compound's in vivo adjuvant effects.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of synthetic QS-21 isomers and are representative of the techniques used to generate the data presented in this guide.

In Vivo Mouse Immunization Protocol

This protocol is adapted from the study by Ragupathi et al. (2010).[1]

-

Animal Model: Female C57BL/6 mice, 6-8 weeks of age.

-

Antigen: GD3-KLH (Keyhole Limpet Hemocyanin) conjugate vaccine. The GD3 ganglioside is conjugated to KLH.

-

Adjuvant: Synthetic this compound (Sthis compound) is dissolved in sterile phosphate-buffered saline (PBS).

-

Vaccine Formulation: The GD3-KLH antigen (1-3 µg) is mixed with the desired dose of Sthis compound (e.g., 10, 20, or 50 µg) in a final volume of 100 µL of PBS per mouse.

-

Immunization Schedule:

-

Mice are immunized subcutaneously on days 0, 7, and 14.

-

A booster immunization is administered on day 65.

-

-

Control Groups:

-

Negative control: Mice receive the antigen without adjuvant.

-

Positive control: Mice receive the antigen with a known potent adjuvant (e.g., naturally derived QS-21 or a synthetic mixture of QS-21 isomers).

-

-

Sample Collection: Blood is collected via retro-orbital bleeding at specified time points (e.g., day 72) to obtain serum for antibody analysis. Spleens can be harvested for cellular immunity assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This is a general protocol for determining antigen-specific antibody titers.

-

Plate Coating: 96-well microtiter plates are coated with the antigen (e.g., GD3 or KLH) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

-

Blocking: The plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Serum samples are serially diluted in blocking buffer, added to the wells, and incubated for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgM or anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

-

Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark and is then stopped with a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: The optical density is read at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value (e.g., twice the background).[7]

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Producing Cells

This is a general protocol for quantifying the number of IFN-γ producing cells.[8]

-

Plate Preparation: ELISpot plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Splenocytes are isolated from immunized mice and plated in the antibody-coated wells at a known density.

-

Stimulation: The cells are stimulated with the specific antigen (e.g., KLH or a peptide pool from the antigen) for 18-24 hours at 37°C in a CO₂ incubator.

-

Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate.

-

Spot Development: A substrate is added that forms a colored precipitate at the site of cytokine secretion.

-

Data Analysis: The resulting spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader.

Flow Cytometry for T-Cell Phenotyping

This is a general protocol for identifying and quantifying T-cell subsets.

-

Cell Preparation: Splenocytes are harvested and a single-cell suspension is prepared. Red blood cells are lysed using a lysis buffer.

-

Surface Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different T-cell populations (e.g., CD3 for all T cells, CD4 for helper T cells, CD8 for cytotoxic T cells) and activation markers (e.g., CD44, CD62L for memory/effector phenotypes).

-

Intracellular Staining (Optional): For detecting intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α), cells are first stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. After surface staining, the cells are fixed and permeabilized, followed by staining with antibodies against the intracellular cytokines.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: A sequential gating strategy is used to identify the cell populations of interest. For example, lymphocytes are first gated based on their forward and side scatter properties, followed by gating on single cells, then live cells, and subsequently on specific T-cell subsets.[9][10]

Conclusion

This compound, a key isomer of the QS-21 saponin adjuvant, is a potent immunostimulant capable of driving robust humoral and cellular immune responses in vivo. Its mechanism of action is centered on the activation of antigen-presenting cells and the induction of a balanced Th1/Th2 response, with the NLRP3 inflammasome playing a crucial role in the initiation of the inflammatory cascade. Preclinical data from studies using synthetic this compound have confirmed its adjuvant activity to be comparable to that of its more abundant apiose counterpart. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the immunopotentiating properties of this compound in the development of next-generation vaccines. Further research focusing on the specific cellular interactions and downstream signaling events of the purified this compound isomer will continue to refine our understanding of this important vaccine adjuvant.

References

- 1. Preclinical Evaluation of the Synthetic Adjuvant SQS-21 and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. invivogen.com [invivogen.com]

- 5. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genemedsyn.com [genemedsyn.com]

- 8. Adjuvant Formulations Possess Differing Efficacy in the Potentiation of Antibody and Cell Mediated Responses to a Human Malaria Vaccine under Selective Immune Genes Knockout Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunostimulatory Properties of QS-21-Xyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS-21, a saponin adjuvant derived from the bark of the Quillaja saponaria tree, is a potent immunostimulant used in several licensed and investigational vaccines. It is a heterogeneous mixture of two principal isomers: QS-21-Api and QS-21-Xyl, with the latter being the less abundant of the two.[1][2] These isomers differ only by the terminal sugar on the linear tetrasaccharide chain.[1][2] While much of the existing research has focused on the QS-21 mixture, understanding the specific properties of each isomer is crucial for rational vaccine design and the development of next-generation synthetic adjuvants. This technical guide provides a comprehensive overview of the available scientific information on the immunostimulatory properties of this compound, including its mechanism of action, quantitative immunological data, and detailed experimental protocols.

Core Immunostimulatory Properties of QS-21

QS-21 is known to elicit a robust and balanced Th1 and Th2 immune response, making it an effective adjuvant for a wide range of antigens, including those for infectious diseases and cancer.[3][4] Its immunostimulatory effects are attributed to several mechanisms, most notably the activation of the NLRP3 inflammasome and the induction of a broad spectrum of cytokines.[3][5]

Mechanism of Action: NLRP3 Inflammasome Activation

A key mechanism of action for QS-21 is the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3][5] This multi-protein complex plays a critical role in the innate immune response. The activation of the NLRP3 inflammasome by QS-21 leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3][5] The release of IL-1β and IL-18 is pivotal in initiating and shaping the subsequent adaptive immune response, including the differentiation of T helper cells.[3]

Figure 1: this compound Signaling Pathway via NLRP3 Inflammasome Activation

Quantitative Immunological Data

While data specifically for the this compound isomer is limited, a key study by Gin and colleagues in 2008 provides valuable quantitative data on the adjuvant activity of a synthetic QS-21 mixture (sQS-21), which is composed of QS-21-Api and this compound in a 65:35 ratio.[6][7] This study evaluated the antibody response in mice vaccinated with a GD3-KLH conjugate melanoma vaccine.

Table 1: Antibody Responses in C57BL/6J Mice Vaccinated with GD3-KLH and Adjuvants [6]

| Adjuvant (Dose) | Mouse # | Anti-GD3 IgM Titer | Anti-KLH IgG Titer |

| None | 1 | 0 | 3200 |

| 2 | 0 | 3200 | |

| 3 | 0 | 51200 | |

| 4 | 0 | 12800 | |

| 5 | 0 | 12800 | |

| sQS-21 (10 µg) | 1 | 320 | 204800 |

| 2 | 80 | 204800 | |

| 3 | 80 | 819200 | |

| 4 | 320 | 819200 | |

| 5 | 640 | 819200 | |

| GPI-0100 (100 µg) | 1 | 200 | 819200 |

| 2 | 400 | 204800 | |

| 3 | 100 | 819200 | |

| 4 | 400 | 819200 | |

| 5 | 400 | 819200 |

Data extracted from Deng et al., Angew. Chem. Int. Ed. 2008.[6] The sQS-21 used was a 65:35 mixture of synthetic QS-21-Api and this compound.[6]

These results demonstrate that the synthetic QS-21 mixture, containing this compound, is a potent adjuvant, inducing significantly higher antibody titers against both the antigen (GD3) and the carrier protein (KLH) compared to the vaccine administered without an adjuvant.[6] The response was comparable to that of another saponin-based adjuvant, GPI-0100.[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following section outlines the methodology used in the pivotal 2008 study by Gin and colleagues for the in vivo evaluation of synthetic QS-21.

In Vivo Mouse Immunization and Antibody Titer Analysis

Objective: To assess the adjuvant activity of a synthetic QS-21 mixture containing this compound by measuring antigen-specific antibody responses in mice.

Materials:

-

Mice: C57BL/6J female mice, 6-8 weeks old.[8]

-

Antigen: GD3-KLH (keyhole limpet hemocyanin) conjugate.

-

Adjuvants:

-

Synthetic QS-21 (sQS-21), a 65:35 mixture of QS-21-Api and this compound.[6]

-

GPI-0100 (positive control).

-

-

Vehicle: Phosphate-buffered saline (PBS).

-

ELISA Reagents:

-

GD3 and KLH for coating plates.

-

Goat anti-mouse IgM and IgG conjugated to alkaline phosphatase.

-

p-Nitrophenyl phosphate (pNPP) substrate.

-

Bovine serum albumin (BSA) for blocking.

-

PBS with Tween 20 (PBST) for washing.

-

Experimental Workflow:

Figure 2: Experimental Workflow for In Vivo Adjuvant Evaluation

Procedure:

-

Animal Grouping: Mice were divided into three groups of five.[6]

-

Vaccine Preparation: The GD3-KLH antigen was formulated with either no adjuvant, 10 µg of sQS-21, or 100 µg of GPI-0100 in PBS.[6]

-

Immunization Schedule: Mice received three subcutaneous injections of the respective vaccine formulations, one each at weeks 1, 2, and 3.[6]

-

Serum Collection: Blood was collected from the mice 7 days after the third vaccination. Serum was separated and stored for analysis.[2]

-

ELISA Protocol: a. ELISA plates were coated with either GD3 or KLH. b. Plates were blocked with a solution of BSA in PBS. c. Serially diluted mouse sera were added to the wells and incubated. d. After washing with PBST, goat anti-mouse IgM or IgG conjugated to alkaline phosphatase was added. e. Following another wash, the pNPP substrate was added, and the absorbance was measured at 405 nm.[2] f. The antibody titer was defined as the highest serum dilution that resulted in an absorbance value significantly above the background.[2]

Conclusion and Future Directions

The available evidence, primarily from studies using a synthetic mixture, strongly suggests that this compound is a key contributor to the potent immunostimulatory properties of the QS-21 adjuvant. It effectively enhances humoral immune responses to co-administered antigens. The primary mechanism of action for QS-21 saponins involves the activation of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines that are critical for shaping the adaptive immune response.

However, to fully elucidate the specific role and potential unique characteristics of the this compound isomer, further research is warranted. Specifically, head-to-head comparative studies of purified synthetic this compound and QS-21-Api are needed to dissect their individual contributions to:

-

The magnitude and quality of the antibody response, including a detailed analysis of IgG1 and IgG2a/c subclass ratios to better understand the Th1/Th2 polarization.

-

The profile of elicited cytokines, both in vitro and in vivo.

-

The activation and differentiation of T-cell subsets, including CD4+ and CD8+ T cells.

A deeper understanding of the individual properties of this compound will be invaluable for the design of novel, fully synthetic saponin-based adjuvants with improved efficacy, safety, and manufacturing consistency, ultimately contributing to the development of more effective vaccines.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a comprehensive literature review or expert consultation.

References

- 1. Enhancing Immunogenicity of Cancer Vaccines: QS-21 as an Immune Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Potent Quillaja Saponin Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QS-21: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of QS-21-Xylose: Establishment of the Immunopotentiating Activity of Synthetic QS-21 Adjuvant with a Melanoma Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of QS-21-xylose: establishment of the immunopotentiating activity of synthetic QS-21 adjuvant with a melanoma vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a minimal saponin vaccine adjuvant based on QS-21 - PMC [pmc.ncbi.nlm.nih.gov]

The Immunostimulatory Saponin QS-21-Xyl: A Technical Guide to its Activation of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the activation of the NLRP3 inflammasome by QS-21, a potent vaccine adjuvant. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mode of action. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Executive Summary

QS-21, a triterpenoid saponin purified from the bark of Quillaja saponaria, is a critical component in several advanced vaccine adjuvant systems, prized for its ability to elicit robust Th1 and cytotoxic T-lymphocyte responses. A significant aspect of its immunostimulatory activity is mediated through the activation of the innate immune system, specifically via the NLRP3 inflammasome. QS-21 triggers this pathway in antigen-presenting cells (APCs) like macrophages and dendritic cells, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This activation is not direct but is a consequence of upstream cellular events, primarily lysosomal destabilization. Understanding this pathway is crucial for optimizing vaccine formulations and developing novel immunomodulatory agents.

The NLRP3 Inflammasome Activation Pathway by QS-21

The activation of the NLRP3 inflammasome is a multi-step process. In the context of QS-21, it typically requires two signals for robust cytokine release.

-

Signal 1 (Priming): This initial step involves the transcriptional upregulation of key inflammasome components. It is often induced by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) or monophosphoryl lipid A (MPLA), which are agonists for Toll-like receptor 4 (TLR4). This priming signal increases the cellular expression of NLRP3 and pro-IL-1β.[1][2][3][4]

-

Signal 2 (Activation): QS-21 provides the second signal. It is endocytosed in a cholesterol-dependent manner and traffics to lysosomes.[5][6] Accumulation of QS-21 leads to lysosomal membrane permeabilization or rupture.[4][5][6] This lysosomal damage is a critical danger signal that triggers the assembly of the NLRP3 inflammasome complex.[5][7]

The assembled inflammasome consists of the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][2] This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1][4][8] This process can also lead to a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D (GSDMD).[9][10]

Signaling Pathway Diagram

Caption: QS-21 mediated NLRP3 inflammasome activation pathway.

Quantitative Data on NLRP3 Inflammasome Activation

The following tables summarize quantitative data from key studies investigating the effects of QS-21 on APCs. Experiments were primarily conducted on murine bone marrow-derived macrophages (BMDMs) or dendritic cells (BMDCs).

Table 1: Dose-Dependent IL-1β Secretion Induced by QS-21

This table shows the IL-1β concentration in culture supernatants of BMDMs primed with MPLA (5 µg/mL) and subsequently stimulated with varying concentrations of QS-21 for 6 hours. Data is representative of findings from Marty-Roix et al., 2016.[3]

| QS-21 Concentration (µg/mL) | Cell Type | IL-1β Secretion (pg/mL, Mean ± SE) |

| 0 (MPLA only) | Wild-Type (WT) BMDM | < 100 |

| 0.5 | Wild-Type (WT) BMDM | ~ 500 ± 50 |

| 1.0 | Wild-Type (WT) BMDM | ~ 1200 ± 100 |

| 2.0 | Wild-Type (WT) BMDM | ~ 2000 ± 150 |

| 2.0 | NLRP3 -/- BMDM | < 100 |

| 2.0 | ASC -/- BMDM | < 100 |

| 2.0 | Caspase-1 -/- BMDM | < 100 |

Table 2: Cytokine Profile in Wild-Type vs. NLRP3-Deficient Cells

This table compares the secretion of IL-1β and IL-6 from WT and NLRP3-deficient BMDMs stimulated with MPLA (5 µg/mL) and QS-21 (2 µg/mL). IL-6 secretion serves as a control for NLRP3-independent TLR4 signaling. Data is representative of findings from Marty-Roix et al., 2016.[3][4]

| Cell Type | Stimulant | IL-1β (pg/mL, Mean ± SE) | IL-6 (pg/mL, Mean ± SE) |

| Wild-Type (WT) | MPLA + QS-21 | ~ 2100 ± 200 | ~ 3500 ± 300 |

| NLRP3 -/- | MPLA + QS-21 | Not Detected | ~ 3400 ± 250 |

Table 3: Effect of Inhibitors on QS-21-Induced IL-1β Secretion

This table shows the effect of various inhibitors on IL-1β secretion from MPLA-primed WT BMDMs stimulated with QS-21 (2 µg/mL).[4]

| Inhibitor | Target | % Inhibition of IL-1β Secretion (Approx.) |

| Cytochalasin D (5 µM) | Actin Polymerization (Phagocytosis) | ~ 40-50% |

| Bafilomycin A (83 µM) | Lysosomal Acidification | ~ 95-100% |

| Z-YVAD-FMK (20 µM) | Caspase-1 | ~ 95-100% |

| CA-074-Me (20 µM) | Cathepsin B | ~ 60-70% |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying QS-21-mediated inflammasome activation.[3][4][6]

Preparation and Culture of Murine BMDMs

-

Harvesting Bone Marrow: Euthanize C57BL/6 (or relevant knockout) mice. Isolate femur and tibia bones and flush the marrow with sterile RPMI-1640 medium.

-

Cell Culture: Lyse red blood cells using ACK lysis buffer. Culture the bone marrow cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.

-

Adherent Cell Collection: After 7 days, detach the differentiated, adherent macrophages using ice-cold PBS and a cell scraper.

-

Seeding: Plate the BMDMs in 96-well tissue culture plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

In Vitro Inflammasome Activation Assay

-

Priming (Signal 1): Prime the adherent BMDMs with 5 µg/mL of MPLA or 50 ng/mL of LPS in serum-free Opti-MEM for 3-4 hours.

-

Inhibitor Pre-treatment (Optional): If using inhibitors, add them to the cells 1 hour prior to stimulation with QS-21.

-

Stimulation (Signal 2): Remove the priming media. Add fresh Opti-MEM containing the desired concentration of QS-21 (e.g., 0.5 - 5 µg/mL).

-

Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells. Carefully collect the culture supernatants for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of IL-1β, IL-18, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Experimental Workflow Diagram

Caption: Standard experimental workflow for in vitro NLRP3 activation assay.

Concluding Remarks

The activation of the NLRP3 inflammasome is a key mechanism contributing to the adjuvant properties of QS-21. This activity is critically dependent on the induction of lysosomal stress within antigen-presenting cells. While this pathway is essential for the release of potent pro-inflammatory cytokines, some in vivo studies suggest that NLRP3 activation may paradoxically dampen the desired antigen-specific T cell and antibody responses, indicating a complex regulatory role.[3][4][8] A thorough understanding of these molecular interactions, supported by robust quantitative assays and detailed protocols as outlined in this guide, is paramount for the rational design of next-generation saponin-based adjuvants and the effective formulation of vaccines for a range of challenging diseases.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. desertking.com [desertking.com]

- 4. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant QS-21 [frontiersin.org]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of QS-21-Xyl in Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS-21, a potent saponin adjuvant derived from the bark of the Quillaja saponaria tree, has demonstrated significant promise in enhancing the efficacy of vaccines by stimulating robust immune responses. A key component of its mechanism of action lies in its ability to modulate antigen presentation, a critical process for initiating adaptive immunity. QS-21 is a mixture of two structural isomers, QS-21-Api and QS-21-Xyl. This technical guide provides an in-depth exploration of the core mechanisms by which QS-21, with a focus on its xylosyl moiety's involvement, influences antigen-presenting cells (APCs) to orchestrate a powerful and targeted immune response.

Core Mechanisms of Action

QS-21 enhances antigen presentation through a multi-faceted approach that involves the direct activation of APCs, primarily dendritic cells (DCs) and macrophages. This activation leads to a cascade of intracellular events, ultimately resulting in enhanced T-cell and B-cell responses. The principal mechanisms include:

-

Enhanced Antigen Uptake and Processing: QS-21 facilitates the uptake of co-administered antigens by APCs.[1][2] Its amphiphilic nature is thought to play a role in this process.[2]

-

Activation of Antigen-Presenting Cells: QS-21 directly activates human monocyte-derived dendritic cells (moDCs), leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[3]

-

NLRP3 Inflammasome Activation: In mouse APCs, QS-21, particularly in combination with a TLR4 agonist like monophosphoryl lipid A (MPLA), activates the NLRP3 inflammasome.[4][5][6] This leads to the release of pro-inflammatory cytokines IL-1β and IL-18.[4][5][6]

-

Induction of Th1 and Th2 Responses: QS-21 is known to stimulate both humoral (Th2) and cell-mediated (Th1) immune responses, leading to a balanced and comprehensive immune attack.[1][4][6]

Quantitative Data on QS-21-Mediated APC Activation

The following tables summarize the quantitative effects of QS-21 on APCs from various in vitro and in vivo studies.

Table 1: Dose-Dependent Cytokine Production by Human moDCs Stimulated with QS-21

| QS-21 Concentration | TNF (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |

| 0 µg/mL | Not specified | Not specified | Not specified |

| 1 µg/mL | ~1000 | ~2000 | ~4000 |

| 3 µg/mL | ~2000 | ~4000 | ~8000 |

| 10 µg/mL | ~3000 | ~6000 | ~12000 |

Data extracted from studies on human monocyte-derived dendritic cells stimulated for 24 hours.[4]

Table 2: Upregulation of Co-stimulatory Molecules on Human moDCs by QS-21

| Treatment | Mean Fluorescence Intensity (MFI) of CD86 | Mean Fluorescence Intensity (MFI) of HLA-DR |

| Medium | ~1000 | ~2000 |

| QS-21 (10 µg/mL) | ~4000 | ~5000 |

| MPL (1 µg/mL) | ~6000 | ~7000 |

Data from human moDCs stimulated for 24 hours.

Table 3: In Vivo Dose-Dependent Antibody Response to Influenza Antigen with QS-21 Adjuvant

| QS-21 Dose (µg) | Antigen-Specific IgG Titer |

| 0 | ~100 |

| 0.5 | ~1000 |

| 1.5 | ~10000 |

| 3.0 | ~20000 |

| 6.0 | ~30000 |

Data from a study in mice using Nanopatch delivery of trivalent influenza subunit protein antigen.[7][8]

Signaling Pathways in QS-21-Mediated Antigen Presentation

The adjuvant activity of QS-21 is underpinned by the activation of specific intracellular signaling pathways within APCs.

Cholesterol-Dependent Endocytosis and Lysosomal Destabilization

QS-21's entry into APCs is a critical first step. This process is dependent on membrane cholesterol.[3] Following endocytosis, QS-21 accumulates in lysosomes, leading to their destabilization.[3] This lysosomal rupture releases various molecules into the cytoplasm, initiating downstream signaling events.

References

- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant QS-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QS-21: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent response of QS-21 as a vaccine adjuvant in the skin when delivered with the Nanopatch, resulted in adjuvant dose sparing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of QS-21-Xyl from Quillaja saponaria

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a critical isomeric component of the potent vaccine adjuvant QS-21, derived from the bark of the Chilean soapbark tree, Quillaja saponaria. This document details the experimental protocols for its purification and presents quantitative data in a structured format for clarity and comparison.

Introduction to QS-21 and the Isomer this compound

QS-21 is a complex triterpene glycoside saponin that has garnered significant attention in the field of vaccinology for its remarkable ability to enhance both humoral and cell-mediated immune responses.[1][2] It is a key component in several advanced vaccine adjuvant systems, including GSK's AS01, which is used in licensed vaccines for shingles and malaria.[3][4]

Early research in the 1990s by Kensil and colleagues led to the isolation and characterization of several saponin fractions from Quillaja saponaria bark with adjuvant activity, with the 21st fraction, hence named QS-21, demonstrating a favorable balance of high potency and relatively low toxicity.[3][5][6] Subsequent detailed structural analysis revealed that QS-21 is not a single molecular entity but a mixture of structurally similar isomers. The two principal isomers are QS-21-Api and this compound, which differ in the terminal sugar residue of the linear tetrasaccharide chain attached to the quillaic acid core.[3][7][8] In QS-21-Api, the terminal sugar is D-apiose, while in this compound, it is D-xylose.[3][8] The natural abundance of these isomers in the QS-21 fraction is approximately a 65:35 ratio of QS-21-Api to this compound.[3][9]

The complex structure of QS-21 consists of four main domains: a central quillaic acid triterpene, a branched trisaccharide attached at the C3 position, a linear tetrasaccharide linked to the C28 position, and a glycosylated acyl chain.[6][7] The presence of these isomers complicates the purification and characterization of QS-21, necessitating advanced chromatographic techniques to achieve high purity of individual components like this compound.

Experimental Protocols for Isolation and Purification

The isolation of highly pure this compound from the complex mixture of saponins in Quillaja saponaria bark extract is a multi-step process. Modern purification strategies rely on orthogonal chromatographic techniques to effectively separate the closely related isomers.

2.1. Initial Extraction and Pre-purification

The process begins with a crude aqueous extract of Quillaja saponaria bark. This extract contains a heterogeneous mixture of saponins, polyphenols, tannins, and other plant-derived materials.[10] A preliminary purification step is often employed to enrich the saponin content.

-

Protocol: Saponin Enrichment using Polyvinylpyrrolidone-Divinylbenzene (PVP-DVB) Copolymer Resin [11]

-

A commercially available Q. saponaria bark extract is dissolved in an appropriate aqueous solvent.

-

PVP-DVB copolymer resin is added to the solution.

-

The mixture is agitated to allow for the adsorption of highly polar impurities onto the resin.

-

The resin is removed by filtration, yielding a saponin-enriched solution.

-

The enriched solution is then typically concentrated and lyophilized.

-

2.2. Chromatographic Separation of QS-21 Isomers

A two-step orthogonal chromatographic process is highly effective for the separation and purification of this compound and QS-21-Api.[3][12] This involves a reversed-phase (RP) chromatography step followed by a hydrophilic interaction chromatography (HILIC) step.

-

Protocol: Step 1 - Reversed-Phase (RP) Chromatography [3]

-

Column: A polar reversed-phase column, such as a C18 or C4, is used.[3][5]

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[3][5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[3][5]

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is employed to elute the saponins based on their hydrophobicity. For example, a gradient of 35% to 40% Acetonitrile over 20 minutes can be used.[3]

-

Fraction Collection: Fractions containing the QS-21 isomers are collected. At this stage, QS-21-Api and this compound may co-elute or be only partially resolved.

-

-

Protocol: Step 2 - Hydrophilic Interaction Chromatography (HILIC) [3][11]

-

Column: An amide-based HILIC column.[11]

-

Mobile Phase A: Acetonitrile-rich solvent, for example, 95:5 acetonitrile:water with a buffer such as ammonium acetate.

-

Mobile Phase B: Water-rich solvent, for example, 50:50 acetonitrile:water with the same buffer.

-

Gradient: A gradient of increasing Mobile Phase B is used to separate the isomers based on their differential hydrophilicity. The subtle difference in the terminal sugar (apiose vs. xylose) provides the basis for separation in this mode.

-

Detection: UV absorbance at 210 nm or 214 nm.

-

Fraction Collection: Separate fractions for this compound and QS-21-Api are collected based on the chromatogram.

-

Post-processing: The collected fractions are desalted if necessary and lyophilized to obtain the purified saponin as a solid.

-

Quantitative Data

The following tables summarize the key quantitative parameters associated with the isolation and characterization of this compound.

Table 1: Natural Abundance and Purity of QS-21 Isomers

| Parameter | Value | Reference(s) |

| Natural Ratio of QS-21-Api to this compound | ~65:35 | [3][9] |

| Achievable Purity of this compound | > 97% | [3][11][12] |

Table 2: Analytical Characterization Parameters

| Analytical Technique | Parameter | Typical Value/Result | Reference(s) |

| HPLC-UV | Detection Wavelength | 210 nm / 214 nm | [3][4] |

| Mass Spectrometry (LC/Q-TOF MS) | Molecular Weight (QS-21) | ~1990 Da | [3] |

| [M-H]⁻¹ ion | 1989.9 m/z | [3] | |

| [M+2Na]²⁺ ion | 1017.5 m/z | [4] | |

| NMR Spectroscopy | ¹H and ¹³C NMR | Spectra confirm structural identity | [4][13] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from Quillaja saponaria bark extract.

Caption: Workflow for the orthogonal chromatographic purification of this compound and QS-21-Api.

Mechanism of Action: The Role of QS-21

Currently, the immunostimulatory mechanism of action is attributed to the QS-21 fraction as a whole, and there is no evidence to suggest that this compound and QS-21-Api have distinct signaling pathways. Both isomers are considered to be active as adjuvants.[14] The proposed mechanisms for QS-21 include:

-

Stimulation of Antigen-Presenting Cells (APCs): QS-21 is thought to enhance the uptake and presentation of antigens by APCs such as dendritic cells.[15]

-

Inflammasome Activation: QS-21 can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[15]

-

Induction of Th1 and Th2 Responses: It promotes a balanced Th1 and Th2 immune response, which is crucial for generating both cell-mediated and humoral immunity.[15]

The following diagram illustrates the generalized signaling pathway for QS-21's adjuvant activity.

Caption: Generalized mechanism of action for the QS-21 adjuvant.

Conclusion

The discovery and characterization of this compound as a distinct isomer within the QS-21 fraction have been pivotal for the advancement of saponin-based vaccine adjuvants. The development of robust and reproducible purification protocols, primarily employing orthogonal chromatographic techniques, allows for the isolation of this compound with high purity. This enables more precise structure-activity relationship studies and the formulation of more defined and consistent vaccine adjuvants. As research continues, a deeper understanding of the specific contributions of individual isomers like this compound to the overall adjuvant effect of QS-21 will be crucial for the rational design of next-generation vaccines.

References

- 1. Design and Synthesis of Immunoadjuvant QS-21 Analogs and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QS-21 - Wikipedia [en.wikipedia.org]

- 3. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and biological characterization of vaccine adjuvant QS-21 produced via plant cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.unil.ch [api.unil.ch]

- 6. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preclinical Evaluation of QS-21 Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a minimal saponin vaccine adjuvant based on QS-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Evaluation of the Synthetic Adjuvant SQS-21 and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification of Quillaja saponins QS-21Xyl and QS-21Api by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isomerization and formulation stability of the vaccine adjuvant QS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into QS-21-Xyl SAR Studies

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe vaccine adjuvants has positioned the Quillaja saponaria-derived QS-21 as a frontrunner, with its potent capacity to elicit both humoral (Th2) and cellular (Th1) immune responses. A key component of the natural QS-21 mixture is QS-21-Xyl, a complex triterpene glycoside that has been the subject of extensive structure-activity relationship (SAR) studies. Understanding the nuanced interplay between its structural domains and its immunological activity is paramount for the rational design of next-generation saponin-based adjuvants with improved therapeutic profiles. This technical guide synthesizes the current understanding of this compound SAR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.

Core Structural Domains and Their Influence on Adjuvant Activity

QS-21 is a complex molecule comprising four key structural domains: a central triterpene core (quillaic acid), a branched trisaccharide attached at C3, a linear tetrasaccharide at C28, and a fatty acyl chain linked to the fucose unit of the tetrasaccharide.[1][2] SAR studies have systematically dissected the contribution of each domain to the overall adjuvant activity and toxicity profile.

The Triterpene Core: A Foundation for Immunity

The quillaic acid triterpene core is a critical determinant of QS-21's adjuvant properties. Modifications to this scaffold have revealed key functional groups essential for its immunostimulatory effects.

-

The C4-Aldehyde Group: This functional group has been identified as a crucial player in stimulating Th1-type immune responses, including the induction of cytotoxic T-lymphocytes (CTLs).[3][4][5] Derivatives where the aldehyde is modified show a marked reduction in their ability to stimulate antibody production and CTL responses.[3]

-

The C16-Hydroxyl Group: The presence of a hydroxyl group at the C16 position of the triterpene appears to be important for eliciting potent humoral responses.[6]

The Glycosidic Moieties: Guiding the Immune Response

The intricate network of sugar residues plays a multifaceted role in the activity of QS-21, influencing its interaction with immune cells and its overall potency.

-

Branched Trisaccharide at C3: While initially thought to be indispensable, studies have shown that the entire branched trisaccharide domain is not strictly required for adjuvant activity.[5] However, modifications within this domain can impact the magnitude of the immune response.

-

Linear Tetrasaccharide at C28: Truncation of this linear tetrasaccharide has yielded valuable insights. A trisaccharide variant was found to be as potent as the full-length QS-21, while further shortening to a disaccharide or monosaccharide resulted in increased toxicity or reduced potency, respectively.[2] The terminal xylose in this compound is part of this domain.

-

Glucuronic Acid Carboxyl Group: Modifications at the carboxyl group of the glucuronic acid in the branched trisaccharide can influence adjuvant activity. While some derivatives retain the ability to stimulate antibody production, a higher dose may be required compared to the unmodified QS-21.[3]

The Acyl Chain: A Key to Th1 Polarization and Reduced Toxicity

The fatty acyl chain is a critical component for the potent Th1-polarizing activity of QS-21.

-

Essential for Th1 Immunity: Removal of the acyl chain leads to a significant loss of the ability to stimulate a lymphoproliferative response and CTL production.[4][7] However, the deacylated form can still potentiate Th2 responses.[4]

-

Stability and Toxicity: The native ester linkage of the acyl chain is prone to hydrolysis. Replacing this with a more stable amide linkage has been a successful strategy to generate semi-synthetic saponin adjuvants with comparable or even improved activity and significantly lower toxicity.[8]

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data from various SAR studies, providing a comparative overview of the immunological and biophysical properties of this compound and its analogs.

| Compound | Modification | IgG1 Titer (vs. OVA) | IgG2a Titer (vs. OVA) | CTL Response | Hemolytic Activity | Reference |

| QS-21 | - | High | High | Active | High | [3][7] |

| DS-1 | Deacylated QS-21 | Active (at higher doses) | Inactive | Inactive | Low | [7] |

| RDS-1 | Reacylated DS-1 (dodecylamine at a different site) | Active (at higher doses) | Moderate (at 240 µg) | Inactive | Moderate | [7] |

| Triterpene Aldehyde Modified | Aldehyde group modified | Inactive | Inactive | Inactive | - | [3] |

| Glucuronic Acid Carboxyl Modified | Carboxyl group modified | Active (requires higher dose) | - | Active | - | [3] |

| Analogs L1-L8 | Various modifications to triterpene and glycosides | - | - | - | Lower than QS-21 | [1][9] |

| Echinocystic Acid Variants | Replacement of quillaic acid | Higher than quillaic acid counterparts | - | - | - | [6] |

Experimental Protocols

A detailed understanding of the methodologies employed in SAR studies is crucial for the interpretation and replication of findings.

Synthesis of QS-21 Analogs

The synthesis of QS-21 analogs is a complex, multi-step process. A general procedure involves:

-

Isolation and Purification: QS-21 is typically isolated from the bark of Quillaja saponaria Molina.

-

Chemical Modification: Specific functional groups on the triterpene core, sugar moieties, or the acyl chain are selectively modified. For example, amidation at the C-28 position of oleanolic acid is a common strategy to improve stability.[9]

-

Glycosylation: Introduction of different sugar units is achieved through various glycosylation techniques, such as using trichloroacetimidate donors.[5]

-

Acylation/Deacylation: The acyl chain can be removed (deacylation) or modified and reattached (reacylation).[7]

-

Purification and Characterization: The final products are purified using chromatographic techniques and their structures are confirmed by spectroscopic methods (NMR, MS).[9][10]

Immunological Evaluation in Mice

The adjuvant activity of QS-21 analogs is typically assessed in a mouse vaccination model:

-

Immunization: Mice (e.g., C57BL/6) are immunized with a model antigen, such as ovalbumin (OVA), either alone or formulated with the saponin adjuvant.[3][6]

-

Booster Injections: Booster immunizations are often given at specific time intervals (e.g., day 14 and 28).[6]

-

Antibody Titer Determination: Blood samples are collected, and antigen-specific antibody titers (e.g., IgG1 and IgG2a) in the sera are determined by enzyme-linked immunosorbent assay (ELISA).[6][11]

-

Cytotoxic T-Lymphocyte (CTL) Assay: The induction of a cellular immune response is evaluated by measuring the activity of antigen-specific CTLs, often through a chromium release assay or similar methods.[7]

-

Cytokine Analysis: The secretion of key cytokines, such as IFN-γ and IL-4, by splenocytes can be measured to assess the Th1/Th2 polarization of the immune response.[4]

Hemolysis Assay

The hemolytic activity of saponin analogs is a critical parameter for assessing their toxicity:

-

Preparation of Red Blood Cells: Red blood cells (RBCs) are isolated from fresh blood (e.g., sheep or human).

-

Incubation: The RBC suspension is incubated with varying concentrations of the saponin analogs.

-

Measurement of Hemolysis: The release of hemoglobin due to RBC lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

-

Calculation of Hemolytic Activity: The results are often expressed as the concentration of the compound that causes 50% hemolysis (HC50). A higher HC50 value indicates lower hemolytic activity.

Visualizing the Mechanisms and Relationships

Graphviz diagrams provide a clear visual representation of the complex biological pathways and logical connections derived from SAR studies.

Caption: Proposed signaling pathway for QS-21-mediated immune activation.

Caption: General experimental workflow for the synthesis and evaluation of QS-21 analogs.

Caption: Logical relationships between this compound structural features and its biological activities.

Conclusion and Future Directions

The extensive SAR studies on this compound have provided invaluable insights into the molecular requirements for potent and safe saponin-based adjuvants. The triterpene aldehyde and the acyl chain have emerged as critical determinants for the desirable Th1-biased immune response, while modifications to the glycosidic domains and the acyl chain linkage offer avenues to mitigate toxicity. The development of synthetic and semi-synthetic strategies has not only enabled a deeper understanding of these relationships but has also paved the way for the creation of novel, structurally defined saponin adjuvants with improved therapeutic windows. Future research will likely focus on further refining these structures to fine-tune the immune response, elucidating the precise molecular targets and signaling pathways, and exploring synergistic combinations with other immunostimulants to develop the next generation of highly effective and safe vaccines.

References

- 1. Design and Synthesis of Immunoadjuvant QS-21 Analogs and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preclinical Evaluation of QS-21 Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure/function studies of QS-21 adjuvant: assessment of triterpene aldehyde and glucuronic acid roles in adjuvant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a minimal saponin vaccine adjuvant based on QS-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting structure–activity relationships of QS-21 in the design and synthesis of streamlined saponin vaccine adjuvants - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07781B [pubs.rsc.org]

- 7. QS-21 structure/function studies: effect of acylation on adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of QS-21-Based Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of QS-21 Glycosylation on Immune Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of glycosylation patterns, specifically the terminal xylose (Xyl) moiety, in the potent immunostimulatory activity of the saponin adjuvant QS-21. By examining quantitative data from preclinical studies, detailing experimental methodologies, and visualizing key molecular pathways, this document provides a comprehensive resource for understanding the structure-function relationships that govern the efficacy of this widely used vaccine adjuvant.

Introduction to QS-21 and its Glycosylation Variants

QS-21, a purified saponin extracted from the bark of the Chilean soapbark tree, Quillaja saponaria, is a powerful adjuvant used in numerous vaccine formulations to enhance immune responses.[1][2] It is a complex triterpene glycoside that exists as a mixture of two primary isomers: QS-21-Api and QS-21-Xyl, typically in a 2:1 ratio.[3] These isomers differ only in the terminal sugar of the linear tetrasaccharide domain attached to the C-28 position of the quillaic acid core.[2] This subtle structural variation in the glycan chain has been a subject of investigation to understand its impact on the overall adjuvant activity of QS-21.

The four key structural domains of QS-21 are:

-

A central triterpene aglycone (quillaic acid).

-

A branched trisaccharide attached at the C-3 position.

-

A linear tetrasaccharide attached at the C-28 position.

-

A glycosylated acyl chain linked to the fucose residue of the linear tetrasaccharide.

This guide focuses on the significance of the linear tetrasaccharide's terminal glycosylation, particularly the xylose variant, in modulating the immune response.

Quantitative Analysis of Immune Responses to QS-21 and its Analogs

The adjuvant activity of QS-21 and its synthetic analogs is typically evaluated in preclinical mouse models by measuring the antigen-specific antibody titers following immunization. The following tables summarize quantitative data from various studies, showcasing the impact of modifications in the glycosylation and acylation patterns of QS-21 on the humoral immune response.

Table 1: Antigen-Specific Antibody Titers Induced by Natural, Synthetic, and Modified QS-21 Adjuvants in Mice

| Adjuvant (Dose) | Antigen | Mouse Strain | IgG Titer (Endpoint Titer) | IgG1 Titer (Endpoint Titer) | IgG2a Titer (Endpoint Titer) | IgM Titer (Endpoint Titer) | Reference |

| Natural QS-21 (NQS-21) (10 µg) | GD3-KLH | C57BL/6J | >1:12,800 | - | - | 1:3,200 | [4] |

| Synthetic QS-21 (SQS-21) (10 µg) | GD3-KLH | C57BL/6J | >1:12,800 | - | - | 1:3,200 | [4] |

| Carboxyacyl Saponin 10 (10 µg) | GD3-KLH | C57BL/6J | >1:12,800 | - | - | 1:3,200 | [4] |

| Cholestanyl Saponin 9 (10 µg) | GD3-KLH | C57BL/6J | >1:12,800 | - | - | 1:1,600 | [4] |

| No Adjuvant | GD3-KLH | C57BL/6J | <1:100 | - | - | 1:400 | [4] |

Table 2: Comparative Adjuvant Activity of Truncated and Modified QS-21 Analogs

| Adjuvant (Dose) | Antigen | Mouse Strain | Anti-KLH IgG Titer (Median) | Anti-MUC1 IgG Titer (Median) | Anti-OVA IgG Titer (Median) | Reference |

| NQS-21 (20 µg) | MUC1-KLH, OVA | C57BL/6J | ~1:1,000,000 | ~1:10,000 | ~1:1,000,000 | [5] |

| SQS-21 (20 µg) | MUC1-KLH, OVA | C57BL/6J | ~1:1,000,000 | ~1:10,000 | ~1:1,000,000 | [5] |

| Aryl Iodide Saponin 6 (20 µg) | MUC1-KLH, OVA | C57BL/6J | ~1:1,000,000 | ~1:10,000 | ~1:1,000,000 | [5] |

| Truncated Saponin 16 (50 µg) | MUC1-KLH, OVA | C57BL/6J | ~1:1,000,000 | ~1:10,000 | ~1:1,000,000 | [5] |

| No Adjuvant | MUC1-KLH, OVA | C57BL/6J | ~1:100,000 | <1:100 | ~1:10,000 | [5] |

These data indicate that while significant modifications to the acyl chain and even truncation of the branched trisaccharide can be tolerated with retained adjuvant activity, alterations to the linear oligosaccharide, including the terminal sugar, can lead to attenuated responses. Notably, synthetic QS-21, a mixture of the apiose and xylose isomers, consistently demonstrates adjuvant activity comparable to the natural product.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in adjuvant research. The following sections outline key experimental protocols employed in the study of QS-21's immunostimulatory properties.

Mouse Immunization for Adjuvant Efficacy Testing

This protocol describes a general procedure for evaluating the adjuvant activity of QS-21 and its analogs in a mouse model.

Materials:

-

Antigen solution (e.g., Ovalbumin (OVA), Keyhole Limpet Hemocyanin (KLH) conjugated to a specific antigen)

-

Adjuvant solution (e.g., QS-21, synthetic analogs)

-

Phosphate-buffered saline (PBS), sterile

-

Female C57BL/6 or BALB/c mice (6-8 weeks old)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Preparation of Vaccine Formulation: On the day of immunization, freshly prepare the vaccine formulation by mixing the antigen and adjuvant solutions. A typical dose for QS-21 in mice is 10-20 µg per injection. The final volume is typically brought to 100-200 µL with sterile PBS.

-

Immunization Schedule: A common immunization schedule involves a primary immunization on day 0, followed by booster immunizations on days 14 and 21. A final booster may be administered at a later time point, such as day 65, to assess long-term memory responses.[4]

-

Administration: Administer the vaccine formulation via subcutaneous injection at the base of the tail or in the scruff of the neck.

-

Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-immunization, and 1-2 weeks after each booster) to obtain serum for antibody analysis.

-

Toxicity Assessment: Monitor the general health of the mice throughout the experiment. A common method for assessing acute toxicity is to monitor weight loss for several days following the first vaccination.[5]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is a standard method for quantifying antigen-specific antibody levels in serum.

Materials:

-

96-well ELISA plates

-

Antigen for coating (e.g., OVA)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1-5% BSA or non-fat dry milk)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Mouse serum samples

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the antigen solution overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add serial dilutions of the mouse serum samples to the wells. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add the substrate. Allow the color to develop.

-

Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

In Vivo Cytotoxic T Lymphocyte (CTL) Assay

This assay measures the ability of cytotoxic T lymphocytes generated in vivo to kill target cells.

Materials:

-

Splenocytes from naive donor mice

-

Target peptide (cognate antigen for CTLs)

-

Non-target peptide (irrelevant peptide)

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

PBS

-

Immunized and control mice

-

Flow cytometer

Procedure:

-

Target Cell Preparation: Isolate splenocytes from a naive donor mouse.

-

Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with the target peptide and the other with the non-target peptide.

-

CFSE Labeling: Label the target peptide-pulsed cells with a high concentration of CFSE (CFSEhigh) and the non-target peptide-pulsed cells with a low concentration of CFSE (CFSElow).

-

Cell Injection: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject the mixture intravenously into immunized and naive control mice.

-

Spleen Harvesting and Analysis: After a defined period (e.g., 18-24 hours), harvest the spleens from the recipient mice and prepare single-cell suspensions.

-

Flow Cytometry: Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio naive / ratio immunized)] x 100, where the ratio is (%CFSElow / %CFSEhigh).[3]

Intracellular Cytokine Staining (ICS) for T-Cell Response Profiling

ICS is used to identify and quantify cytokine-producing T cells at the single-cell level.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice

-

Antigen or mitogen for in vitro restimulation (e.g., PMA and ionomycin for non-specific stimulation, or the specific antigen)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Surface marker antibodies (e.g., anti-CD4, anti-CD8)

-